5-Bromo-3-(trifluoromethyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-2-1-3-9-7(8)4-6(5-15-9)10(12,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFCVOSRMUVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 5 Bromo 3 Trifluoromethyl Quinoline and Its Derivatives
Direct Synthetic Routes for Halogenation and Trifluoromethylation
Direct methods for introducing bromine and trifluoromethyl groups onto a quinoline (B57606) scaffold are central to accessing the target compound and its analogues. These strategies rely on the inherent reactivity of the quinoline nucleus, which can be modulated by reaction conditions and the electronic nature of existing substituents.
Electrophilic aromatic substitution on the quinoline ring system predominantly occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. iust.ac.ir Under acidic conditions, protonation of the nitrogen atom further deactivates the heterocyclic ring, reinforcing the preference for substitution at the C-5 and C-8 positions of the carbocyclic ring. iust.ac.ir Achieving regioselectivity is therefore a critical aspect of synthesizing 5-bromoquinoline (B189535) derivatives.
A variety of reagents and conditions have been developed for the bromination of quinolines, each offering different advantages in terms of reactivity and selectivity. Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). thieme-connect.com The choice of reagent, solvent, and temperature is crucial for controlling the position of bromination.
For instance, the bromination of quinoline with NBS in concentrated sulfuric acid can be highly regioselective. thieme-connect.com The strong acid protonates the quinoline nitrogen, deactivating the pyridine ring and directing the electrophilic attack to the 5- and 8-positions of the benzene ring. Similarly, molecular bromine in solvents like chloroform (B151607) or carbon tetrachloride has been used, often leading to a mixture of products whose ratios depend on the reaction conditions and any existing substituents on the quinoline ring. researchgate.netresearchgate.net
| Reagent | Substrate | Conditions | Major Product(s) | Reference(s) |
| Br₂ | 8-Hydroxyquinoline | CH₃CN, 0 °C, 1 day | 5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline | researchgate.net |
| Br₂ | 8-Methoxyquinoline (B1362559) | CHCl₃, dark, ambient temp., 2 days | 5-Bromo-8-methoxyquinoline | researchgate.netacgpubs.org |
| NBS | Quinoline | Concentrated H₂SO₄, -25 °C to -18 °C | 5-Bromoquinoline | thieme-connect.com |
| NBS | N-(3-phenylprop-2-ynyl)anilines | DCM, air, 10 min | 3,6,8-Tribromoquinolines | thieme-connect.com |
| NBS | Tetrahydroquinolines | DCM | 3,8-Dibromo-4-phenyl-quinolines | rsc.org |
| DBI | Isoquinoline | CF₃SO₃H | 5-Bromoisoquinoline | thieme-connect.com |
NBS: N-Bromosuccinimide; DBI: N,N'-dibromoisocyanuric acid; DCM: Dichloromethane.
The regiochemical outcome of quinoline bromination is profoundly influenced by the electronic properties and position of existing substituents. Electron-donating groups (EDGs) activate the ring towards electrophilic substitution and direct the incoming electrophile, while electron-withdrawing groups (EWGs) deactivate the ring.
Electron-Donating Groups: Substituents such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups are strongly activating. researchgate.netresearchgate.net When located on the benzene ring (e.g., at C-8), they direct bromination primarily to the ortho and para positions. For example, 8-methoxyquinoline is regioselectively brominated at the C-5 position. acgpubs.org 8-hydroxyquinoline, however, often yields a mixture of 5,7-dibromo and 7-bromo derivatives, indicating high activation of the ring. researchgate.netresearchgate.net
Electron-Withdrawing Groups: A trifluoromethyl (-CF₃) group at the C-3 position is a strong electron-withdrawing group. This deactivates the entire quinoline system towards electrophilic attack, particularly the pyridine ring where it is located. The primary directing influence for substitution remains the inherent preference for the C-5 and C-8 positions on the less deactivated benzene ring. Therefore, the bromination of 3-(trifluoromethyl)quinoline (B1314843) is expected to yield a mixture of 5-bromo- and 8-bromo-3-(trifluoromethyl)quinoline, with the precise ratio depending on the specific reaction conditions.
Reaction modifiers, particularly the choice of acid, can also steer selectivity. The use of strong acids like concentrated H₂SO₄ or triflic acid (CF₃SO₃H) ensures N-protonation, which enhances the deactivation of the pyridine ring and improves selectivity for substitution on the benzene portion of the molecule. thieme-connect.com
The bromination of quinolines can proceed through different mechanistic pathways, primarily electrophilic or radical, depending on the reagents and conditions.
Electrophilic Bromination: This is the most common pathway for aromatic bromination. The mechanism involves two key steps. libretexts.org First, the electrophile (Br⁺ or a polarized bromine source) attacks the π-system of the quinoline's benzene ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. nih.gov In the second step, a base (such as HSO₄⁻ or the solvent) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated quinoline. libretexts.org The formation of the arenium ion is typically the rate-determining step. nih.gov
Radical Bromination: While less common for direct aromatic substitution, radical pathways can be initiated under specific conditions, for example, using NBS in the presence of a radical initiator (like AIBN) or UV light. rsc.org This pathway is more typical for substitution at benzylic or allylic positions. However, some studies suggest that NBS can also act as an oxidant to achieve dehydrogenation via a radical pathway in certain substrates like tetrahydroquinolines, in a process that occurs alongside electrophilic bromination. rsc.org In this cascade reaction, NBS first acts as an electrophile for bromination and then as an oxidant in a subsequent radical dehydrogenation step. rsc.org
The incorporation of a trifluoromethyl (-CF₃) group into organic molecules can significantly alter their physical and biological properties. nih.gov Consequently, numerous methods have been developed for the trifluoromethylation of heterocycles like quinoline. researchgate.netmdpi.com These methods can be broadly categorized into two approaches: building the quinoline ring from CF₃-containing precursors or the direct trifluoromethylation of a pre-formed quinoline ring. rsc.org Direct introduction can be achieved through radical, nucleophilic, or electrophilic trifluoromethylating reagents, with transition metal-catalyzed reactions emerging as a particularly powerful strategy. researchgate.netrsc.org
Transition metal catalysis provides efficient and often highly selective pathways for forming C-CF₃ bonds. Nickel-based catalysts have proven particularly effective in the synthesis of trifluoromethylated quinolines.
One innovative method involves a nickel-catalyzed cycloaddition reaction. thieme.ded-nb.info This strategy does not add a -CF₃ group to a quinoline but rather constructs the trifluoromethylated quinoline ring itself. The process begins with the nickel-catalyzed insertion of an alkyne into the C–S bond of a 2-(trifluoromethyl)-1,3-benzothiazole. This reaction proceeds through the formation of a thianickelacycle intermediate. The initial product is a seven-membered benzothiazepine, which then undergoes facile thermal desulfidation (elimination of the sulfur atom) to yield the final 2-(trifluoromethyl)quinoline (B1226531) product. d-nb.info
Another powerful approach is the direct C-H trifluoromethylation. For example, a Ni(TFA)₂-catalyzed ortho-trifluoromethylation of 8-aminoquinoline (B160924) derivatives has been developed. rsc.org This method utilizes an acyl group on the C-8 amino function as a directing group to achieve regioselective C-H functionalization at the C-7 position, using TMSCF₃ as the trifluoromethyl source under mild conditions. rsc.org While this specific example functionalizes the C-7 position, it highlights the potential of nickel catalysis for direct, guided C-H trifluoromethylation of the quinoline nucleus. rsc.orgresearchgate.net
| Catalyst System | Substrate Type | CF₃ Source | Key Features | Reference(s) |
| [Ni(cod)₂] / Ligand | 2-(Trifluoromethyl)-1,3-benzothiazole + Alkyne | Substrate-derived | Builds the quinoline ring via cycloaddition and thermal desulfidation. | thieme.ded-nb.info |
| Ni(TFA)₂ | 8-Acylaminoquinoline | TMSCF₃ | Acyl-directed C-H trifluoromethylation at the C-7 position. | rsc.org |
cod: 1,5-cyclooctadiene; TFA: Trifluoroacetate; TMSCF₃: Trifluoromethyltrimethylsilane.
Methods for the Introduction of the Trifluoromethyl Group into Quinoline Systems
Strategies Employing Trifluoromethyl-Containing Iminium Salts
The introduction of a trifluoromethyl group onto a pre-formed quinoline scaffold can be a challenging endeavor. One effective strategy involves the use of trifluoromethyl-containing iminium salts. These reactive intermediates serve as electrophilic sources of the trifluoromethyl group. The synthesis typically begins with a suitable aniline (B41778) derivative, which is converted into an iminium salt. Subsequent reaction with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3), introduces the desired CF3 group. The resulting intermediate can then undergo cyclization to form the quinoline ring system. This method offers a direct route to trifluoromethylated quinolines, although the availability and stability of the requisite iminium salts can be a limiting factor.
A notable example of this approach is the trifluoromethylation of iminium salts generated in situ. researchgate.net In this process, an appropriate iminium salt is reacted with a nucleophilic trifluoromethyl source. The reaction proceeds via the addition of the trifluoromethyl anion to the electrophilic carbon of the iminium ion. This methodology has been successfully applied to a range of substrates, yielding the corresponding trifluoromethylated products in good yields. researchgate.net
Trifluoromethyl Group Installation via Quinoline N-Oxide Intermediates
An alternative and widely utilized strategy for the introduction of a trifluoromethyl group involves the use of quinoline N-oxide intermediates. thieme-connect.comresearchgate.netnih.govrsc.org The N-oxide functionality activates the quinoline ring, particularly at the C2 and C4 positions, towards nucleophilic attack. This increased reactivity allows for the direct introduction of the trifluoromethyl group using various trifluoromethylating reagents.
One common approach is the visible-light-promoted C2 trifluoromethylation of quinoline N-oxides. thieme-connect.com This photoredox catalytic method allows for the direct functionalization of the C-H bond at the C2 position. The reaction typically employs a photocatalyst, such as an iridium complex, and a trifluoromethyl source, like Togni's reagent, under mild conditions. thieme-connect.com This strategy is compatible with a variety of functional groups, providing an efficient route to C2-trifluoromethylated quinoline N-oxides. The N-oxide can then be deoxygenated to yield the desired 3-(trifluoromethyl)quinoline derivative, which can be subsequently brominated at the 5-position.
The general reaction scheme for this process is outlined below:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| Quinoline N-oxide | Togni's reagent | fac-Ir(ppy)3, K2CO3, Blue LEDs | C2-Trifluoromethyl quinoline N-oxide |
Convergent and Divergent Synthetic Approaches Combining Halogenation and Trifluoromethylation
The synthesis of 5-Bromo-3-(trifluoromethyl)quinoline can be approached through both convergent and divergent strategies. A convergent synthesis would involve the coupling of two pre-functionalized fragments, one containing the bromo-substituted benzene ring and the other containing the trifluoromethyl-substituted pyridine ring. However, such approaches are less common.
One potential divergent route involves the initial synthesis of a 3-substituted quinoline, followed by bromination. For example, a Friedländer annulation of a 2-aminobenzaldehyde (B1207257) with a trifluoromethyl-containing ketone could yield a 3-(trifluoromethyl)quinoline. Subsequent electrophilic bromination would then introduce the bromine atom at the 5-position. The regioselectivity of the bromination is directed by the existing substituents on the quinoline ring.
General Quinoline Synthesis Principles Applicable to Functionalized Derivatives
The construction of the quinoline scaffold itself is a cornerstone of heterocyclic chemistry, with several classical and modern methods available for the synthesis of functionalized derivatives.
Classical Condensation and Cyclization Reactions (e.g., Friedländer, Skraup, Doebner-Miller)
Several named reactions have been instrumental in the synthesis of quinolines for over a century. iipseries.orgnih.govorganicreactions.orgpharmaguideline.comresearchgate.netorganicreactions.org These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.
Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. researchgate.netorganicreactions.orgnih.govingentaconnect.comwikipedia.org The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. researchgate.netwikipedia.org This method is particularly useful for the synthesis of 2,3-disubstituted quinolines.
Skraup Synthesis : The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.orgnih.govorganicreactions.orgpharmaguideline.com The reaction proceeds through the in situ formation of acrolein from the dehydration of glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. organicreactions.org
Doebner-von Miller Reaction : This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. iipseries.orgnih.govwikipedia.orgslideshare.netsynarchive.com It allows for the synthesis of a wider range of substituted quinolines. The reaction is typically carried out under acidic conditions. wikipedia.org
A comparison of these classical methods is presented in the table below:
| Reaction | Starting Materials | Key Features |
| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Forms 2,3-disubstituted quinolines |
| Skraup | Aniline + Glycerol + Oxidizing agent | Forms quinoline and its derivatives |
| Doebner-Miller | Aniline + α,β-Unsaturated aldehyde/ketone | A more versatile modification of the Skraup synthesis |
Transition Metal-Catalyzed Annulation and C-H Activation for Quinoline Scaffold Assembly
Modern synthetic methods have introduced more efficient and versatile routes to quinoline derivatives, often employing transition metal catalysis. mdpi.comnih.govdu.edumdpi.comresearchgate.netacs.orgnih.govias.ac.in These methods offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance.
Transition metal-catalyzed annulation reactions provide a powerful tool for the construction of the quinoline ring system. du.edumdpi.comnih.gov These reactions often involve the coupling of an aniline derivative with an alkyne or alkene in the presence of a catalyst, such as palladium, rhodium, or copper. du.eduias.ac.in
Furthermore, C-H activation has emerged as a highly attractive strategy for the regioselective functionalization of quinolines. mdpi.comnih.govresearchgate.netacs.orgrsc.org This approach allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. For the synthesis of the quinoline scaffold, C-H activation can be employed to facilitate the cyclization of appropriately substituted anilines. mdpi.com
Advanced Photochemical Synthesis Techniques for Quinoline Derivatives
Photochemical methods offer a unique and often milder alternative for the synthesis of quinoline derivatives. nih.govrsc.orgresearchgate.net These reactions utilize light to promote chemical transformations, often proceeding through radical intermediates.
One example is the photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes to afford 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.org Another approach involves the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols to produce quinolines at room temperature, using an organic photocatalyst. organic-chemistry.org These photochemical strategies can provide access to complex quinoline structures that may be difficult to obtain through traditional thermal methods. nih.gov
Electrochemically Assisted Synthesis of Quinoline Scaffolds
Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering a unique approach to the construction of complex molecules by using electricity as a traceless reagent. This methodology can often be conducted under mild conditions, reducing the need for harsh chemical oxidants or reductants and minimizing waste generation.
The general mechanism involves the electrochemical reduction of a nitro group to an amine, which then undergoes a cyclization reaction. For the potential synthesis of this compound, this would hypothetically involve the reaction of an appropriately substituted 2-aminobenzaldehyde or 2-aminoketone with a carbonyl compound containing a trifluoromethyl group.
Another relevant electrochemical approach is the trifluoromethylation/cyclization of various substrates. For instance, an electrochemical cathode reduction protocol has been described to generate trifluoromethyl radicals, which can then participate in cyclization reactions to form heterocyclic structures. nih.govrsc.org While this has been demonstrated for the synthesis of isoquinoline-1,3-diones and oxindoles, the principle could potentially be adapted for the trifluoromethylation and subsequent cyclization to form a quinoline ring. nih.govrsc.org
Furthermore, electrochemical methods have been developed for the functionalization of the quinoline core. For example, a metal-free electrocatalytic [4 + 2] annulation has been documented for the construction of fused quinoline frameworks. nih.gov This method demonstrates the compatibility of various functionalities under mild and scalable electro-redox conditions. nih.gov
Innovations in Green Chemistry and Sustainable Synthesis of Quinoline Derivatives
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of quinoline derivatives has been a fertile ground for the application of these principles, with innovations focusing on the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. rsc.org
Although specific green chemistry protocols exclusively for this compound are not extensively reported, numerous sustainable methods for the synthesis of substituted quinolines are well-documented and could be adapted.
Catalysis in Green Solvents:
A significant focus of green quinoline synthesis is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives like water or ethanol. rsc.org For instance, a modified Friedländer reaction for the synthesis of substituted quinolines has been developed using a water-ethanol mixture as the solvent and a copper sulphate-D-glucose catalyst. This method has been successfully applied to bromo-substituted aromatic benzaldehydes, yielding products in moderate to excellent yields (76-95%). rsc.org The catalyst in this system is noted for being air-stable, eco-efficient, and affordable. rsc.org
Nanocatalysis:
The use of nanocatalysts offers several advantages in green synthesis, including high catalytic activity, large surface area, and the potential for recovery and reuse. nih.gov Various nanocatalysts have been employed in one-pot syntheses of quinoline derivatives. For example, magnetic nanoparticles such as silica (B1680970) sulfuric acid supported on nano-Fe3O4 have been used as a catalyst in water for the synthesis of pyrimido[4,5-b]quinolines with yields ranging from 71-92%. rsc.org Another approach utilized an IRMOF-3/PSTA/Cu nanomaterial in acetonitrile (B52724), achieving excellent yields (85-96%) of quinoline derivatives in a one-pot multicomponent reaction. nih.gov
Microwave-Assisted Synthesis:
Microwave irradiation has become a popular tool in green chemistry for its ability to significantly reduce reaction times and improve yields. eurekaselect.combenthamdirect.com This technique has been successfully applied to various quinoline syntheses, often in conjunction with green catalysts or solvent-free conditions. eurekaselect.combenthamdirect.com For example, the Friedländer quinoline synthesis has been performed under microwave irradiation using environmentally friendly catalysts like Nafion, offering a green and efficient route to substituted quinolines. organic-chemistry.org An expeditious microwave-assisted one-pot sequential route has also been developed for pyrido fused imidazo[4,5-c]quinolines in green media. rsc.org
Metal-Free and Biocatalysis:
To further enhance the green credentials of quinoline synthesis, metal-free catalytic systems are being explored. A regioselective synthesis of 3-bromoquinoline (B21735) derivatives has been achieved under metal-free conditions, constituting a green chemistry approach. acs.org Additionally, the use of Brønsted acid functionalized graphitic carbon nitride (g-C3N4) as a metal-free heterogeneous catalyst has shown promise in the Friedländer synthesis of quinolines, with optimization experiments indicating high yields under solvent-free conditions. nih.gov
The following table summarizes various green catalysts and conditions that have been applied to the synthesis of quinoline derivatives, which could potentially be adapted for the synthesis of this compound.
| Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| CuSO4–D-glucose | Water-Ethanol | Conventional Heating | 76-95 | rsc.org |
| nano-Fe3O4@SiO2–SO3H | Water | 70 °C, 25-40 min | 71-92 | rsc.org |
| IRMOF-3/PSTA/Cu | Acetonitrile | 80 °C | 85-96 | nih.gov |
| g-C3N4-(CH2)3-SO3H | Solvent-free | 100 °C, 4 h | up to 97 | nih.gov |
| p-Toluene sulphonic acid | Solvent-free | Microwave/Conventional | High | organic-chemistry.org |
While these innovative green methodologies demonstrate significant progress in the sustainable synthesis of quinoline derivatives, their direct application to produce this compound requires specific investigation and optimization.
Reactivity and Transformative Reactions of 5 Bromo 3 Trifluoromethyl Quinoline and Its Functionalized Derivatives
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For 5-Bromo-3-(trifluoromethyl)quinoline, the C5-bromo substituent serves as a versatile handle for introducing a wide array of aryl, heteroaryl, and alkyl groups.
Suzuki-Miyaura Coupling with Organoboron Reagents at Brominated Positions
The Suzuki-Miyaura coupling is one of the most widely employed cross-coupling reactions in pharmaceutical and materials chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. rsc.org This palladium-catalyzed reaction involves the coupling of an organoboron reagent with an organic halide or triflate.
In the context of this compound, the C5-bromo position is amenable to Suzuki-Miyaura coupling, allowing for the synthesis of 5-aryl- and 5-heteroaryl-3-(trifluoromethyl)quinolines. These reactions are typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor. The choice of ligand is crucial for the reaction's success, with electron-rich and sterically hindered phosphine (B1218219) ligands often providing the best results. rsc.org A variety of bases, such as potassium carbonate, cesium carbonate, or potassium phosphate, are used to facilitate the transmetalation step. rsc.orgresearchgate.net
Recent advancements have focused on developing more efficient catalytic systems, including the use of specialized palladium pre-catalysts and ligands that can operate under milder conditions and with lower catalyst loadings. rsc.orgnih.gov Microwave-assisted Suzuki-Miyaura couplings have also been shown to significantly reduce reaction times and improve yields for the synthesis of substituted quinolines. researchgate.netnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Brominated Heterocycles This table presents representative conditions and outcomes for Suzuki-Miyaura coupling reactions on various brominated heterocyclic substrates, illustrating the general applicability of the methodology.
| Entry | Brominated Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K3PO4 | 1,4-Dioxane/H2O | 110°C, MW, 30 min | 85 |
| 2 | 5,7-Dibromo-8-(trifluoromethylsulfonyloxy)quinoline | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 80°C, 12 h | 70-85 |
| 3 | 5-Bromo-1,2,3-triazine | 4-tert-Butylphenylboronic acid | Pd(dppf)Cl2 | Ag2CO3 | MeCN | 80°C, 30 min | 81 |
Sonogashira Coupling and Other Alkyne-Coupling Protocols
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The C5-bromo position of this compound can be effectively functionalized using this methodology to introduce alkynyl substituents, leading to the formation of 5-alkynyl-3-(trifluoromethyl)quinolines.
The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups on both the alkyne and the quinoline (B57606) core. wikipedia.org Modifications to the traditional Sonogashira protocol, such as the development of copper-free and amine-free conditions, have been reported to broaden the substrate scope and simplify the purification process. researchgate.netorganic-chemistry.org These advancements are particularly useful for substrates that are sensitive to copper or basic conditions.
Table 2: Conditions for Sonogashira Coupling Reactions This table summarizes various catalytic systems and conditions employed in Sonogashira coupling reactions, highlighting the versatility of this method.
| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|---|---|---|
| 1 | Aryl Iodide/Bromide | Terminal Alkyne | Pd(PPh3)2Cl2 | CuI | Et3N | DMF | Room Temp |
| 2 | 5-Bromoindole | Phenylacetylene | Pd(OAc)2/SPhos | - | K2CO3 | Toluene/H2O | 100°C |
| 3 | Aryl Bromide | Phenylacetylene | Dipyrimidyl-palladium complex | - | n-Butylamine | THF | 65°C |
Exploration of Other Transition Metal-Catalyzed Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura and Sonogashira reactions, a variety of other transition metal-catalyzed cross-coupling methodologies can be envisioned for the functionalization of this compound. These include the Heck, Stille, Negishi, and Buchwald-Hartwig reactions, each offering unique advantages in terms of substrate scope and functional group compatibility. researchgate.netacs.org
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, providing access to 5-alkenyl-3-(trifluoromethyl)quinolines.
Stille Coupling: This methodology utilizes organotin reagents and is known for its tolerance of a wide range of functional groups.
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is highly effective for the formation of carbon-carbon bonds and often proceeds with high stereospecificity. acs.org
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 5-amino-3-(trifluoromethyl)quinoline derivatives.
The choice of catalytic system, including the metal (e.g., palladium, nickel, iron), ligand, and reaction conditions, is critical for achieving the desired transformation efficiently. mdpi.comrsc.org
C-H Functionalization Strategies on the Quinoline Ring System
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including quinoline derivatives. rsc.orgmdpi.com This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, leading to more efficient and environmentally benign synthetic routes.
Site-Selective C-H Bromination and Arylation (e.g., C5, C8 Positions)
While the starting material is already brominated at the C5 position, further site-selective C-H functionalization on the 3-(trifluoromethyl)quinoline (B1314843) core is a relevant area of study. The electronic properties of the quinoline ring, influenced by the nitrogen atom and the trifluoromethyl group, direct the regioselectivity of electrophilic aromatic substitution and metal-catalyzed C-H activation reactions. The C8 position is often susceptible to functionalization due to electronic and steric factors. conferenceproceedings.international
For instance, direct C-H arylation can be achieved using palladium, rhodium, or copper catalysts. mdpi.comnih.gov These reactions often require an oxidant to regenerate the active catalyst and can proceed through various mechanisms, including concerted metalation-deprotonation or electrophilic substitution pathways.
Directing Group-Assisted C-H Activation and Functionalization
To achieve high regioselectivity in C-H functionalization, the use of directing groups has become a prevalent strategy. researchgate.netnih.gov A directing group is a functional group that is temporarily installed on the substrate to coordinate with the transition metal catalyst and direct the C-H activation to a specific position, typically ortho to the directing group. nih.gov
For quinoline derivatives, common directing groups include amides, pyridyls, and carboxylic acids. researchgate.net For example, an 8-aminoquinoline (B160924) directing group can be used to selectively functionalize the C7 position. researchgate.net While our primary molecule of interest is this compound, the principles of directing group-assisted C-H activation are broadly applicable to the quinoline scaffold and can be used to introduce functional groups at various positions, including C2, C4, and C8, depending on the directing group employed. rsc.orgconferenceproceedings.international The N-oxide of the quinoline can also act as a traceless directing group to facilitate C-H activation at the C8 position. conferenceproceedings.international
Table 3: Overview of C-H Functionalization Strategies for Quinolines This table outlines different C-H functionalization methods applicable to the quinoline ring system, indicating the targeted position and the type of catalyst or strategy employed.
| Strategy | Targeted Position(s) | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Direct C-H Arylation | C2, C8 | Pd(OAc)2, [RhCl(CO)2]2 | Requires an oxidant, regioselectivity depends on electronic and steric factors. |
| N-Oxide Directed C-H Activation | C8 | Rh(III) | N-oxide acts as a traceless directing group. |
| 8-Aminoquinoline Directed C-H Activation | C7 | Palladium, Copper | Bidentate chelation directs functionalization to the ortho C-H bond. |
| N-Arylmethyl Activation | C3 | Metal-free | Enables selective thiolation at the C3 position. |
Radical-Mediated C-H Functionalization (e.g., Photochemical Hydroxyalkylation)
Recent advancements in synthetic chemistry have highlighted the utility of radical-mediated C-H functionalization as a powerful tool for the direct modification of heterocyclic compounds. One notable example is the photochemical hydroxyalkylation of quinolines, a process that proceeds via a radical pathway. nih.goviciq.orgnih.gov This method offers a departure from classical Minisci-type reactions by avoiding the need for external oxidants. nih.gov
The reaction is typically initiated by visible light, which mediates the generation of acyl radicals from precursors like 4-acyl-1,4-dihydropyridines. nih.goviciq.orgnih.gov These radicals can then engage with protonated quinoline derivatives. Mechanistic studies suggest that a radical-mediated spin-center shift is a key step in this transformation. nih.goviciq.orgnih.gov This process is characterized by its mild reaction conditions and a high tolerance for various functional groups, making it suitable for the late-stage functionalization of complex molecules. iciq.orgbohrium.com
For quinoline substrates, the position of functionalization can be directed by the existing substituents on the ring. bohrium.com This regioselectivity is a crucial aspect for the targeted synthesis of specific isomers. The general applicability of this photochemical strategy has been demonstrated for a variety of benzo-fused azines. bohrium.com
Table 1: Key Features of Photochemical Hydroxyalkylation of Quinolines
| Feature | Description |
| Reaction Type | Radical-Mediated C-H Functionalization |
| Method | Visible light-mediated photochemical reaction |
| Radical Source | 4-acyl-1,4-dihydropyridines |
| Key Advantage | Avoids the need for external oxidants, departing from classical Minisci-type reactions. |
| Mechanism | Involves a radical-mediated spin-center shift. |
| Conditions | Mild reaction conditions. |
| Substrate Scope | Applicable to various quinolines and benzo-fused azines. |
| Selectivity | Substituents on the quinoline ring can direct the position of functionalization. |
Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group is a common feature in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.gov While often considered relatively inert, the trifluoromethyl group on an aromatic ring can participate in nucleophilic substitution reactions, although this is less common than reactions involving the aromatic ring itself.
Nucleophilic attack on the trifluoromethyl group is challenging due to the strength of the C-F bonds. However, reactions can occur under specific conditions, often involving strong nucleophiles. The trifluoromethyl anion (CF3⁻) is a key species in nucleophilic trifluoromethylation reactions, where a trifluoromethyl group is transferred to an electrophile. wikipedia.org Conversely, reactions where the CF3 group itself is the target of a nucleophile are less prevalent but can be synthetically useful for converting this group into other functionalities.
Derivatization and Scaffold Transformation Reactions
The this compound core is a valuable starting point for the synthesis of more complex molecular structures through various derivatization and scaffold transformation reactions.
Synthesis of Complex Polycyclic Ring Systems (e.g., Spiro[indole-3,3'-quinoline], Pyrazolo[4,3-f]quinoline)
The quinoline scaffold can be elaborated into intricate polycyclic systems. For instance, three-component reactions involving quinolines, acetylenedicarboxylates, and 3-methyleneoxindoles can lead to the formation of novel spiro[indoline-3,4′-pyrido[1,2-a]quinolines]. nih.govnih.gov These reactions proceed under mild conditions and can produce complex heterocyclic structures in good yields. nih.gov Such multicomponent reactions are highly efficient for building molecular complexity.
Similarly, the synthesis of pyrazolo[4,3-f]quinolines can be achieved from appropriately substituted quinoline precursors. mdpi.compurdue.edu These fused heterocyclic systems are of significant interest in medicinal chemistry. The synthetic strategies often involve the construction of the pyrazole (B372694) ring onto the quinoline framework. mdpi.comresearchgate.net For example, one-pot synthetic methods, such as the inverse imino Diels-Alder reaction, have been developed for the preparation of pyrazolo[4,3-f]quinoline derivatives. mdpi.com
Conversion of Halogen and Trifluoromethyl Groups to Other Functionalities
The bromo and trifluoromethyl substituents on the this compound ring serve as synthetic handles for further functionalization. The bromine atom can be readily converted into other groups through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, or amino moieties. Bromo-substituted quinolines are competent substrates for such transformations. acs.org
The conversion of the trifluoromethyl group is more challenging but can be achieved under specific reaction conditions. While direct nucleophilic substitution on the CF3 group is difficult, transformations that modify or replace it are known in organofluorine chemistry.
Reactivity of Quinoline N-Oxide Intermediates in Derivatization
Quinoline N-oxides are versatile intermediates for the functionalization of the quinoline ring system. nih.govrsc.orgsioc-journal.cn The N-oxide functionality activates the quinoline nucleus towards both electrophilic and nucleophilic attack, allowing for regioselective modifications that are not possible with the parent quinoline. For instance, the C2 position of quinoline N-oxide is susceptible to nucleophilic attack. nih.govnih.gov
The formation of a quinoline N-oxide from this compound would create a reactive intermediate that can undergo a variety of transformations. These include deoxygenative functionalization, cycloaddition reactions, and C-H functionalization at positions activated by the N-oxide group. rsc.orgnih.gov For example, quinoline N-oxides can react with various reagents to introduce substituents at the C2 position. clockss.org This strategy significantly expands the synthetic utility of the quinoline scaffold.
Table 2: Summary of Derivatization and Scaffold Transformation Reactions
| Section | Reaction Type | Example Products/Intermediates | Key Features |
| 3.4.1 | Synthesis of Polycyclic Systems | Spiro[indole-3,3'-quinoline], Pyrazolo[4,3-f]quinoline | Multicomponent reactions, construction of fused heterocyclic systems. |
| 3.4.2 | Conversion of Functional Groups | Arylated quinolines, Aminated quinolines | Cross-coupling reactions for halogen conversion. |
| 3.4.3 | Reactivity of N-Oxide Intermediates | C2-functionalized quinolines | Activation of the quinoline ring for regioselective modifications. |
Mechanistic Elucidation and Theoretical Investigations of 5 Bromo 3 Trifluoromethyl Quinoline Chemistry
Detailed Reaction Mechanism Studies
The synthesis of substituted quinolines, including halogenated and trifluoromethylated variants, often proceeds through complex, multi-step reaction pathways involving key intermediates. One established mechanism for forming the quinoline (B57606) core is a formal [4 + 2] cycloaddition. acs.org In this process, N-aryliminium ions, generated in situ from the rearrangement of benzylic azides, react with an alkyne analogue. acs.org This pathway leads to the regioselective formation of the quinoline ring system.
Another common strategy involves multi-component reactions, which proceed through a domino sequence of imine formation, imine addition, cyclization, and oxidation. scielo.br For instance, the reaction of an aniline (B41778), an aldehyde, and an alkyne can be catalyzed by a Lewis acid. The process is believed to begin with the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation to yield a dihydroquinoline intermediate. scielo.br This dihydroquinoline is subsequently oxidized, often by atmospheric oxygen, to afford the final aromatic quinoline product. scielo.br
Palladium-catalyzed cascade reactions also provide an efficient route. For example, the synthesis of dihydroquinolines from Morita-Baylis-Hillman alcohols involves a sequence of intramolecular aryl amination followed by allylic amination. nih.gov Similarly, the treatment of compounds like 2-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) proceeds through the formation of an enaminone intermediate, which then undergoes intramolecular cyclization to build the quinoline framework. nih.gov In many of these syntheses, the stability of carbocation or N-iminium ion intermediates plays a critical role in determining the reaction's stereochemical and regiochemical outcome. acs.orgnih.gov
Catalysts and additives are fundamental in directing the chemo-, regio-, and stereoselectivity of reactions involving quinoline synthesis and functionalization. Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) and Iron(III) chloride (FeCl₃) are effective in mediating three-component reactions for quinoline synthesis, with Yb(OTf)₃ often providing higher yields. scielo.br These catalysts activate both the imine and alkyne components, facilitating the crucial C-C and C-N bond-forming steps. scielo.br
In transition metal catalysis, particularly with palladium, the choice of ligands and additives is paramount. Palladium complexes like Pd(PPh₃)₂Cl₂ paired with ligands such as 1,3-Bis(diphenylphosphino)propane (DPPP) have proven effective in synthesizing dihydroquinolines. nih.gov The efficiency of these reactions is highly dependent on catalyst loading and the specific ligand used. nih.gov
Additives can dramatically switch reaction selectivity. In nickel-catalyzed C-O coupling reactions, for instance, the presence of sodium acetate (B1210297) (NaOAc) can enable selective coupling at a phenol (B47542) hydroxyl group over an aliphatic alcohol. acs.org Conversely, introducing an additive like 4-dimethylaminopyridine (B28879) (DMAP) can completely invert this selectivity, favoring the arylation of the aliphatic alcohol. acs.org This switch is attributed to the additive's role in modulating electron transfer kinetics and stabilizing key metallacycle intermediates. acs.org In some nucleophilic aromatic substitution reactions, a catalytic amount of 4-DMAP is sufficient to promote the reaction efficiently at ambient temperature without the need for a stoichiometric base. researchgate.net
The introduction of a trifluoromethyl (CF₃) group onto a quinoline scaffold often involves radical chemistry. Visible-light photocatalysis, which utilizes single-electron transfer (SET) processes, has become a powerful tool for generating trifluoromethyl radicals from sources like CF₃Br. nih.gov In a typical photoredox cycle, a photocatalyst, such as fac-Ir(ppy)₃, is excited by light and then reductively or oxidatively quenches a substrate to produce a reactive radical intermediate. nih.govnih.gov For trifluoromethylation, the excited photocatalyst can be oxidatively quenched by CF₃Br to generate a CF₃ radical. nih.gov This radical then adds to a substrate, like an O-silyl enol ether, to form a new radical intermediate, which is subsequently oxidized to complete the catalytic cycle and yield the α-trifluoromethylated product. nih.gov
Alternatively, α-trifluoromethylated quinolines themselves can act as potent photoinduced-electron transfer (PET) donors. nih.gov Upon photoexcitation, these compounds can directly reduce a reaction partner, such as a monomer in a polymerization reaction, through a single electron transfer event, thereby initiating a radical process. nih.gov Mechanistic studies, including the use of radical trapping agents like TEMPO, have confirmed the presence of CF₃ radicals in these pathways. nih.gov These photochemical methods are advantageous as they often proceed under mild conditions and exhibit high functional group tolerance. nih.gov
Computational Chemistry Studies (e.g., Density Functional Theory (DFT), Molecular Dynamics)
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), provide profound insights into the molecular properties of 5-Bromo-3-(trifluoromethyl)quinoline that govern its reactivity. nih.govijnc.irresearchgate.net
Frontier Molecular Orbital (FMO) theory is a powerful tool for analyzing the electronic transitions, reactivity, and stability of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov For quinoline derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are used to determine the energies and spatial distributions of these orbitals. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and greater ease of intramolecular charge transfer (ICT). nih.goveurjchem.com
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other reagents. researchgate.net In the MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This analysis, combined with Fukui function calculations, can precisely pinpoint the active sites within the molecule. researchgate.net
DFT calculations are instrumental in predicting the reactivity and selectivity of this compound. By optimizing the molecular geometry in the gas phase using methods like B3LYP/6-31G(d,p), the most stable conformation can be determined. nih.gov From the FMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of molecular stability and reactivity. nih.govnih.gov
These descriptors, often derived using Koopmans's theorem, include:
Ionization Potential (IP): The energy required to remove an electron from the HOMO. nih.gov
Electron Affinity (EA): The energy released when an electron is added to the LUMO. nih.gov
Chemical Hardness (η): A measure of resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive. nih.gov
Chemical Softness (S): The reciprocal of hardness; "soft" molecules are more reactive. nih.gov
Electronegativity (χ): The power of an atom to attract electrons to itself. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov
These parameters, summarized in the table below, allow for a comparative assessment of the reactivity of different quinoline derivatives. nih.govresearchgate.net For example, a molecule with a low chemical hardness and a high electrophilicity index is predicted to be a good electrophile and highly reactive. nih.gov Molecular dynamics simulations further complement these static DFT calculations by exploring the conformational landscape and stability of molecule-receptor complexes over time, which is particularly useful in drug design contexts. nih.goveurjchem.com
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when gaining an electron. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Ability to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Propensity of a species to accept electrons. |
Modeling of Reaction Transition States and Energy Profiles
Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms involving heterocyclic compounds like this compound. Through the use of methods such as Density Functional Theory (DFT), it is possible to model the transition states and map out the energy profiles of various potential reaction pathways. This subsection delves into the theoretical investigations of key reactions pertinent to this compound, focusing on transition state geometries and the associated energy barriers that govern reaction outcomes.
Due to the specific substitution pattern of this compound, featuring a halogen atom at the C5 position and a potent electron-withdrawing trifluoromethyl group at C3, its reactivity is significantly modulated. Computational models for analogous systems help in predicting its behavior in critical synthetic transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromo substituent at the C5 position makes this compound a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The critical step in the catalytic cycle for these reactions is the oxidative addition of the aryl halide to a Pd(0) complex. DFT calculations on similar bromoquinoline systems provide insight into the energy profile of this process.
The presence of the trifluoromethyl group at the C3 position is expected to have a significant electronic influence on the transition state of the oxidative addition. As a strong electron-withdrawing group, the CF3 moiety lowers the electron density of the quinoline ring system, which can affect the stability of the transition state. Computational studies on related fluorinated aromatic compounds suggest that such electron-withdrawing groups can influence the activation energy of the C-Br bond cleavage. A model for the oxidative addition of a generic aryl bromide to a Pd(0) catalyst shows an activation barrier that is sensitive to the electronic nature of the substituents on the aromatic ring. For instance, DFT calculations on the oxidative addition of bromobenzene (B47551) to a model Pd(PPh3)2 catalyst have estimated activation energies in the range of 9-13 kcal/mol. nih.gov The electron-withdrawing nature of the trifluoromethyl group in this compound would likely modulate this barrier.
| Reaction Step | Reactants | Catalyst Model | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Bromobenzene | Pd(PPh3)2 | 9.6 |
| Oxidative Addition | Chlorobenzene | Au10Pd10 cluster | 12.6 |
| Oxidative Addition | Iodobenzene | Au20 | 44.6 |
Note: The data in this table is derived from computational studies on model systems and is intended to be illustrative of typical energy barriers. nih.gov The actual values for this compound may vary.
Nucleophilic Aromatic Substitution (SNAr):
Theoretical modeling of SNAr reactions typically involves the calculation of the energy profile for the formation of a Meisenheimer complex, which is a key intermediate. The reaction proceeds through a transition state leading to this intermediate, followed by a second transition state for the departure of the leaving group. The relative energies of these transition states determine the rate-determining step.
DFT calculations on related systems, such as fluoroquinolines, can provide estimates for the activation energies involved. For a concerted SNAr mechanism, a single transition state is modeled, whereas a stepwise mechanism will have a distinct intermediate. The stability of the Meisenheimer complex is crucial; electron-withdrawing groups like trifluoromethyl are known to stabilize such anionic intermediates, thereby lowering the activation energy for their formation. Computational studies have shown that the activation energy for nucleophilic attack is highly dependent on the position of substitution and the nature of the nucleophile. For related chloro-substituted quinazolines, DFT calculations have been used to rationalize the regioselectivity of SNAr reactions by comparing the activation energies for attack at different positions. mdpi.com
| Reaction Type | Substrate Model | Nucleophile | Predicted Mechanism | Relative Activation Energy (Illustrative) |
| SNAr | 4-Nitrofluorobenzene | Ammonia | Concerted (gas phase) | Lower |
| SNAr | 4-Nitrochlorobenzene | Ammonia | Concerted | Higher |
| SNAr | 2,4-Dinitrofluorobenzene | Ammonia | Stepwise (Meisenheimer) | Variable |
Note: This table presents generalized findings from computational studies on SNAr reactions to illustrate mechanistic trends.
C-H Activation:
More advanced theoretical studies also consider the possibility of direct C-H functionalization on the quinoline core. The trifluoromethyl group can influence the acidity and reactivity of the C-H bonds on the ring. DFT calculations can be employed to model the transition states for metal-catalyzed C-H activation at various positions. These calculations help in predicting the regioselectivity of such reactions. For instance, studies on the C-H activation of quinoline N-oxides have shown that the regioselectivity (C2 vs. C8) can be rationalized by comparing the energy barriers of the respective transition states. rsc.org The presence of the trifluoromethyl group at C3 would be a key factor in similar theoretical models for this compound.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Bromo-3-(trifluoromethyl)quinoline, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR spectroscopy is instrumental in defining the substitution pattern on the quinoline (B57606) ring. The proton spectrum will exhibit distinct signals for each of the aromatic protons. Due to the electron-withdrawing nature of the bromine and trifluoromethyl groups, these protons are expected to be deshielded and resonate at lower fields. The precise chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton to its specific position on the quinoline core. For a related compound, 7-bromo-3-(trifluoromethyl)quinoline, the proton NMR spectrum has been reported, providing a reference for the expected signal patterns. chemicalbook.com
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct resonance. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents, with carbons bonded to bromine and the trifluoromethyl group showing characteristic downfield shifts.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like this compound. The trifluoromethyl group is expected to exhibit a singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine atoms to cause splitting. The chemical shift of this singlet is indicative of the electronic environment of the CF₃ group. For instance, the ¹⁹F NMR spectrum of 5-bromo-2-(trifluoromethyl)pyridine (B1273635) shows a singlet for the CF₃ group at -67.9 ppm. rsc.org In similar trifluoromethylated quinoline structures, the CF₃ group typically shows a singlet around -61.70 ppm in CDCl₃. beilstein-archives.orgnih.gov
2D-NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively establish the connectivity of atoms within the molecule. COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC spectra correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. These multi-dimensional techniques are crucial for assembling the complete molecular structure and assigning all ¹H and ¹³C NMR signals unequivocally.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H | 7.5 - 9.0 | m | - |
| ¹³C | 110 - 160 | m | - |
| ¹³C (CF₃) | ~120 | q | J(C,F) ≈ 275 |
| ¹⁹F (CF₃) | ~ -62 | s | - |
Note: These are predicted values based on known data for similar structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of the compound's molecular formula, C₁₀H₅BrF₃N. The isotopic pattern observed in the mass spectrum, particularly the characteristic signature of the bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), further corroborates the presence of bromine in the molecule. Techniques like Electrospray Ionization (ESI) are often employed for the analysis of such compounds. rsc.org
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |
|---|---|---|
| C₁₀H₅BrF₃N | 274.9561 | Typically within 5 ppm |
Note: The calculated mass is for the most abundant isotopes.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum will display absorption bands corresponding to the vibrational modes of the bonds within the molecule. Key expected absorptions include C-H stretching vibrations from the aromatic quinoline ring, C=C and C=N stretching vibrations characteristic of the quinoline core, and strong C-F stretching bands associated with the trifluoromethyl group, typically appearing in the 1000-1300 cm⁻¹ region. researchgate.net The C-Br stretching vibration is also expected at lower frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The quinoline ring system is a chromophore that absorbs UV radiation, leading to characteristic absorption bands. The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π → π* transitions. researchgate.netresearchgate.net The positions and intensities of these bands can be influenced by the nature and position of substituents on the quinoline ring.
Table 3: Key IR and UV-Vis Data for Trifluoromethyl-Substituted Quinolines
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|
| IR | ~3100-3000 | Aromatic C-H stretch |
| IR | ~1600-1450 | C=C and C=N stretch |
| IR | ~1300-1000 | C-F stretch |
| UV-Vis | ~250-400 | π → π* transitions |
Note: These are typical ranges for this class of compounds.
Chromatographic Techniques (Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC))
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC) is a rapid and convenient method for qualitative purity analysis. A spot of the compound on a TLC plate, when developed with an appropriate solvent system, will ideally show a single spot, indicating the absence of significant impurities. The retention factor (Rf) value is a characteristic property of the compound under specific chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for determining the purity of this compound. srce.hr A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this analysis. sielc.com The compound will elute as a single sharp peak at a specific retention time, and the area of this peak is proportional to its concentration. The purity can be accurately determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 4: Typical Chromatographic Parameters for Analysis of Quinoline Derivatives
| Technique | Stationary Phase | Mobile Phase | Detection |
|---|---|---|---|
| TLC | Silica (B1680970) gel | Hexane/Ethyl Acetate (B1210297) | UV light (254 nm) |
| HPLC | C18 | Acetonitrile/Water | UV detector (e.g., 254 nm) |
Electrochemical Analysis (e.g., Cyclic Voltammetry, Controlled Potential Electrolysis)
Electrochemical Analysis , particularly techniques like Cyclic Voltammetry (CV) , can be employed to investigate the redox properties of this compound. researchgate.net CV involves scanning the potential of an electrode and measuring the resulting current. This provides information about the oxidation and reduction potentials of the compound, which are influenced by the electron-withdrawing bromine and trifluoromethyl substituents. The electrochemical behavior of quinoline and its derivatives has been studied, and these compounds can undergo redox processes involving the quinoline ring system. researchgate.netControlled Potential Electrolysis could be used to carry out bulk oxidation or reduction of the compound at a specific potential, allowing for the synthesis of new derivatives or for studying reaction mechanisms.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as Versatile Building Blocks and Precursors in Complex Organic Synthesis
5-Bromo-3-(trifluoromethyl)quinoline is a valuable building block for the construction of complex organic molecules, primarily due to the reactivity of the bromine atom at the 5-position of the quinoline (B57606) ring. This bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemimpex.com
Palladium-Catalyzed Cross-Coupling Reactions:
The bromine substituent at the C5 position of the quinoline nucleus makes the compound an ideal substrate for several widely-used palladium-catalyzed cross-coupling reactions. ccspublishing.org.cn These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse and complex molecular scaffolds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. This method is highly efficient for the synthesis of 5-aryl- or 5-vinyl-3-(trifluoromethyl)quinolines. While specific examples starting from this compound are not extensively documented in readily available literature, the successful Suzuki-Miyaura coupling of other bromoquinolines, such as 5-bromo-8-methoxyquinoline, with various substituted phenylboronic acids demonstrates the feasibility and high yields (68%–82%) achievable with this methodology. researchgate.net
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the bromoquinoline with a primary or secondary amine. wikipedia.orgias.ac.in This is a powerful tool for synthesizing 5-aminoquinoline (B19350) derivatives, which are important substructures in many biologically active compounds and functional materials. ias.ac.in The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is crucial for optimizing the reaction conditions for specific substrates. nih.gov For instance, the amination of 5-bromo-8-benzyloxyquinoline with secondary anilines has been successfully achieved using sterically demanding phosphine ligands. ias.ac.in
Sonogashira Coupling: This reaction couples the bromoquinoline with a terminal alkyne to introduce an alkynyl group at the 5-position. This is a key step in the synthesis of extended π-conjugated systems that may have applications in organic electronics and materials science. rsc.org
The trifluoromethyl group at the 3-position of the quinoline ring is a strong electron-withdrawing group. nih.gov This electronic feature can influence the reactivity of the quinoline system and the properties of the resulting molecules, such as their metabolic stability and lipophilicity, which is particularly relevant in the design of bioactive compounds. researchgate.net The combination of the reactive bromine atom and the modulating trifluoromethyl group makes this compound a highly versatile precursor for creating diverse molecular architectures. researchgate.net
| Cross-Coupling Reaction | Coupling Partner | Resulting Product Class | Potential Applications |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids/Esters | 5-Aryl/Vinyl-3-(trifluoromethyl)quinolines | Pharmaceuticals, Agrochemicals, Organic Electronics |
| Buchwald-Hartwig | Primary/Secondary Amines | 5-Amino-3-(trifluoromethyl)quinoline Derivatives | Bioactive Molecules, Functional Materials |
| Sonogashira | Terminal Alkynes | 5-Alkynyl-3-(trifluoromethyl)quinolines | Conjugated Materials, Organic Dyes |
Development of Specialized Ligands and Chelating Agents
The quinoline scaffold is a well-known chelating motif, capable of coordinating to a variety of metal ions. researchgate.net The nitrogen atom of the quinoline ring and a suitably positioned heteroatom can form stable chelate rings with metal centers. By functionalizing this compound, it is possible to design and synthesize specialized ligands and chelating agents with tailored properties.
Through nucleophilic substitution or cross-coupling reactions at the 5-position, various coordinating groups can be introduced. For example, the synthesis of Schiff base ligands derived from aminoquinolines is a common strategy to create multidentate chelating agents. beilstein-archives.orgwesternsydney.edu.au While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the established synthetic routes for other aminoquinolines suggest that it could be readily converted to 5-amino-3-(trifluoromethyl)quinoline, which can then be condensed with aldehydes or ketones to form Schiff base ligands. beilstein-archives.org
These ligands can form stable complexes with a range of transition metals, including but not limited to Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). westernsydney.edu.aubendola.com The electronic properties of these metal complexes can be fine-tuned by the substituents on the quinoline ring. The electron-withdrawing trifluoromethyl group at the 3-position would be expected to influence the electron density on the quinoline nitrogen and, consequently, the coordination properties of the resulting ligand and the stability and reactivity of its metal complexes. researchgate.net Such complexes have potential applications in catalysis, sensing, and as therapeutic agents. researchgate.net
Applications in Functional Materials (e.g., Dyes, Electronics, Smart Materials)
The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for the development of functional organic materials. The incorporation of a trifluoromethyl group can further enhance these properties, making this compound a promising precursor for materials with applications in organic electronics and as fluorescent dyes.
Organic Electronics:
Quinoline derivatives are utilized in the creation of organic semiconductors and organic light-emitting diodes (OLEDs) due to their favorable electronic properties. chemimpex.com The trifluoromethyl group is known to be beneficial in the development of phosphorescent materials for OLEDs as it can enhance electron transport and reduce intermolecular stacking. nih.gov While direct application of this compound in OLEDs has not been reported, its structural features suggest its potential as a building block for such materials. Through cross-coupling reactions, it can be incorporated into larger conjugated systems designed for use in organic electronic devices. rsc.org
Dyes:
The quinoline skeleton is a core component of various dyes. mdpi.comresearchgate.net The photophysical properties of quinoline-based dyes, such as their absorption and emission wavelengths, can be tuned by the introduction of different substituents. The trifluoromethyl group, being a strong electron-withdrawing group, can significantly influence the intramolecular charge transfer (ICT) characteristics of a dye molecule, which in turn affects its color and fluorescence properties. beilstein-archives.orgnih.gov Derivatives of this compound could potentially be developed into novel dyes with specific absorption and emission profiles for various applications, including as photoinitiators in polymerization reactions. mdpi.com
Design of Chemical Probes and Sensors Utilizing Quinoline Derivatives (e.g., Fluorescent Sensors)
Quinoline-based compounds are widely used in the design of fluorescent chemosensors for the detection of metal ions and other analytes. researchgate.net The fluorescence of the quinoline moiety is often sensitive to its chemical environment and can be modulated by the binding of a target analyte. ijnc.ir This principle is the basis for the design of "turn-on" or "turn-off" fluorescent probes.
This compound can serve as a starting material for the synthesis of such probes. The bromine atom at the 5-position allows for the introduction of a receptor unit that can selectively bind to a specific analyte. chemimpex.com The trifluoromethyl group at the 3-position can influence the photophysical properties of the quinoline fluorophore, such as its quantum yield and Stokes shift. beilstein-archives.orgnih.gov
For instance, Schiff bases derived from trifluoromethylated aminoquinolines have been shown to exhibit interesting photophysical properties, including fluorescence with quantum yields ranging from low to good depending on the solvent and substituents. beilstein-archives.orgnih.govresearchgate.net These compounds have the potential to be developed into fluorescent probes for various applications, including bioimaging. nih.gov While the direct synthesis of a fluorescent probe from this compound is not documented in the available literature, the established principles of fluorescent sensor design and the known reactivity of bromoquinolines provide a clear pathway for its use in this field. researchgate.netijnc.ir
| Property | Influence of the Trifluoromethyl Group | Relevance to Fluorescent Probes |
|---|---|---|
| Electron-withdrawing nature | Modulates the energy levels of the frontier molecular orbitals. | Can lead to shifts in absorption and emission wavelengths. |
| Lipophilicity | Increases the solubility in nonpolar environments. | Can improve cell membrane permeability for bioimaging applications. |
| Metabolic Stability | Can increase resistance to enzymatic degradation. | Important for in vivo applications of fluorescent probes. |
Corrosion Inhibitors in Industrial and Research Settings
Quinoline and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. bohrium.comelectrochemsci.orgderpharmachemica.comnih.gov These compounds can adsorb onto the metal surface, forming a protective film that hinders the corrosion process. The efficiency of a quinoline-based inhibitor is influenced by its molecular structure, including the presence of heteroatoms and substituents on the quinoline ring.
While there are no specific studies on the corrosion inhibition properties of this compound, the general principles of corrosion inhibition by quinoline derivatives suggest its potential in this application. The nitrogen atom in the quinoline ring can coordinate with the metal surface, and the planar structure of the quinoline moiety allows for effective surface coverage. The presence of the bromine and trifluoromethyl groups could further enhance its adsorption and protective properties. The trifluoromethyl group, in particular, could increase the hydrophobicity of the molecule, which may contribute to the formation of a more stable and water-repellent protective layer. Further experimental and theoretical studies would be necessary to validate the efficacy of this compound as a corrosion inhibitor. bohrium.comelectrochemsci.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-3-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves halogenation and trifluoromethylation steps. For example, a base-mediated reaction using potassium tert-butoxide and trimethyl(pentafluoroethyl)silane in tetrahydrofuran at −20 °C can introduce perfluoroalkyl groups to quinoline cores . Yield optimization requires careful control of temperature, stoichiometry, and catalyst selection. Purification typically involves column chromatography.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR; ¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography. For instance, crystal structure analysis can confirm spatial arrangements of substituents (e.g., trifluoromethyl positioning) . UV/vis spectroscopy may also characterize electronic transitions in the quinoline scaffold .
Q. What are the solubility and stability considerations for handling this compound in experiments?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents like DMSO or THF. Storage at −80°C in anhydrous conditions preserves stability for up to 6 months, while −20°C storage limits use to 1 month. Sonication at 37°C improves dissolution for stock solutions .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during trifluoromethylation of brominated quinolines?
- Methodological Answer : Regioselectivity is influenced by electronic effects of substituents. Bromine at the 5-position deactivates the ring, directing trifluoromethyl groups to the 3-position. Computational modeling (e.g., DFT) predicts electron-deficient sites, guiding reagent selection (e.g., electrophilic vs. nucleophilic trifluoromethyl sources) .
Q. How does this compound compare to structural analogs in biological activity?
- Methodological Answer : Comparative studies show that trifluoromethyl and bromine substituents enhance lipophilicity and target binding. For example, 6-methoxy-4-trifluoromethyl-quinolin-2-amine derivatives exhibit antitumor activity, suggesting the trifluoromethyl group improves cellular uptake . Replacements like chlorine or methyl groups alter reactivity and bioactivity .
Q. What analytical techniques resolve contradictions in reported reaction outcomes for halogenated quinolines?
- Methodological Answer : Discrepancies in yield or byproduct formation may arise from trace moisture or oxygen. Advanced techniques like in-situ IR spectroscopy or HPLC-MS monitor reaction progress dynamically. For example, kinetic studies under inert atmospheres can isolate side reactions (e.g., hydrolysis of intermediates) .
Q. How can computational chemistry guide the design of this compound derivatives for specific targets?
- Methodological Answer : Molecular docking and MD simulations predict interactions with biological targets (e.g., kinase enzymes). Substituent effects on binding affinity are quantified using free-energy perturbation (FEP) calculations. For instance, trifluoromethyl groups may enhance hydrophobic interactions in enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
